3-Iminobutanamide

Description

BenchChem offers high-quality 3-Iminobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iminobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3-iminobutanamide |

InChI |

InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h5H,2H2,1H3,(H2,6,7) |

InChI Key |

FMNOKALUNSAMRW-UHFFFAOYSA-N |

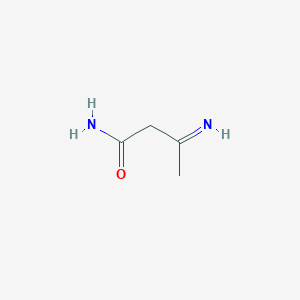

Canonical SMILES |

CC(=N)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iminobutanamide and its Stable Tautomer, 3-Aminocrotonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-iminobutanamide and its significantly more stable and experimentally relevant tautomer, 3-aminocrotonamide. Due to the transient nature of the imine form, this document will focus on the synthesis, characterization, and applications of the enamine tautomer, 3-aminocrotonamide, which is the isolable and commercially available compound. The crucial interplay between these two tautomeric forms, a characteristic feature of β-enaminones, underpins the unique reactivity and synthetic utility of this molecule. This guide will delve into the causality behind experimental choices, provide validated protocols, and explore the potential of 3-aminocrotonamide in medicinal chemistry and drug development.

PART 1: Core Chemical Identity and Tautomerism

Molecular Identification

While the nominal query is for 3-iminobutanamide, the compound predominantly exists as its enamine tautomer, 3-aminocrotonamide. This is a critical consideration for any synthetic or analytical endeavor.

| Property | 3-Aminocrotonamide |

| CAS Number | 15846-25-0[1] |

| Molecular Formula | C4H8N2O[1] |

| Molecular Weight | 100.12 g/mol [1] |

| IUPAC Name | 3-Aminobut-2-enamide |

| Synonyms | β-Aminocrotonamide, 3-Amino-2-butenamide[1] |

The Enamine-Imine Tautomerism

3-Iminobutanamide and 3-aminocrotonamide are tautomers, constitutional isomers that readily interconvert. The equilibrium between the imine and enamine forms is a fundamental characteristic of β-enaminones. In this specific case, the equilibrium lies heavily towards the enamine (3-aminocrotonamide) form.

This stability of the enamine tautomer is attributed to the formation of a conjugated system involving the lone pair of electrons on the nitrogen atom, the carbon-carbon double bond, and the carbonyl group. This electron delocalization results in a more stable, lower-energy molecule.

Caption: Imine-enamine tautomerism of 3-iminobutanamide.

PART 2: Synthesis and Characterization

Synthesis of 3-Aminocrotonamide

The most common and efficient synthesis of 3-aminocrotonamide involves the reaction of an acetoacetate ester with an ammonia source. This reaction proceeds via the formation of an enamine intermediate, which is then ammonolyzed to the desired amide.

A representative synthetic protocol is the reaction of ethyl acetoacetate with ammonium acetate in an aqueous medium, which serves as both the ammonia source and a catalyst.

Experimental Protocol: Synthesis of 3-Aminocrotonamide

-

Objective: To synthesize 3-aminocrotonamide from ethyl acetoacetate and ammonium acetate.

-

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Water

-

Ethanol (for crystallization)

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate (1 mmol), ammonium acetate (1.3 mmol), and water (2 mL).

-

Vigorously stir the mixture at 70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add a few drops of ethanol to facilitate the granulation of the product, followed by the addition of crushed ice.

-

A solid product will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from aqueous ethanol to yield 3-aminocrotonamide as a crystalline solid.[2][3]

-

Caption: Workflow for the synthesis of 3-aminocrotonamide.

Spectroscopic Characterization

The structural elucidation of 3-aminocrotonamide is achieved through a combination of spectroscopic techniques. The data presented below are predicted based on the analysis of closely related structures, such as ethyl 3-aminocrotonate, and general principles of spectroscopy, as specific experimental spectra for 3-aminocrotonamide are not widely published in readily accessible databases.

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz):

-

δ 1.81 (s, 3H, -CH₃): A singlet corresponding to the three protons of the methyl group.

-

δ 4.29 (s, 1H, =CH-): A singlet for the vinylic proton.

-

δ 6.92 (br s, 1H, -NH₂): A broad singlet for one of the amine protons.

-

δ 7.71 (br s, 1H, -NH₂): A broad singlet for the other amine proton.

-

Amide Protons (-CONH₂): Two broad singlets are expected in the region of δ 7.0-8.0 ppm, which may exchange with residual water in the solvent. The observation of amide protons can sometimes be challenging due to exchange broadening.[4][5]

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz):

-

δ 18.0 (-CH₃): Signal for the methyl carbon.

-

δ 83.0 (=CH-): Signal for the vinylic carbon attached to the proton.

-

δ 160.0 (C-NH₂): Signal for the vinylic carbon attached to the amino group.

-

δ 170.0 (C=O): Signal for the carbonyl carbon of the amide.[6][7][8][9]

Infrared (IR) Spectroscopy (Predicted, KBr pellet):

-

3400-3200 cm⁻¹ (N-H stretching): Two or more bands corresponding to the symmetric and asymmetric stretching vibrations of the primary amine and amide N-H bonds.

-

~1660 cm⁻¹ (C=O stretching, Amide I): A strong absorption band for the amide carbonyl group.

-

~1600 cm⁻¹ (N-H bending, Amide II and C=C stretching): Overlapping bands from the bending vibration of the N-H bonds and the stretching of the carbon-carbon double bond.

-

~1400 cm⁻¹ (Amide III): A band associated with C-N stretching and N-H bending.[10][11][12][13]

Mass Spectrometry (MS) (Predicted, EI):

-

m/z 100 (M⁺): The molecular ion peak.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of NH₂ (m/z 84), CONH₂ (m/z 56), and other characteristic cleavages.

PART 3: Applications in Drug Development and Medicinal Chemistry

The β-enaminone scaffold, of which 3-aminocrotonamide is a prime example, is a versatile building block in the synthesis of a wide array of biologically active molecules and heterocyclic systems. Its dual nucleophilic and electrophilic nature allows for diverse chemical transformations.

Precursor for Heterocyclic Synthesis

3-Aminocrotonamide is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents. For example, it can be utilized in the Hantzsch dihydropyridine synthesis to produce dihydropyridine derivatives, a class of compounds known for their calcium channel blocking activity and use in treating hypertension.[14]

Potential Biological Activities

Derivatives of 3-aminobutanamide and related structures have been investigated for their potential anticonvulsant properties. Studies on N-substituted amino acid derivatives have shown that these compounds can exhibit anticonvulsant activity in various animal models of seizures.[15][16][17][18][19] The mechanism of action is often attributed to the modulation of neuronal voltage-dependent sodium channels. While specific studies on the anticonvulsant activity of 3-aminocrotonamide are not extensively reported, its structural similarity to other active compounds suggests it as a viable scaffold for the design of novel central nervous system agents.

Caption: Synthetic and medicinal applications of 3-aminocrotonamide.

PART 4: Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Hazards: May cause skin and eye irritation. May cause respiratory and digestive tract irritation. The toxicological properties have not been fully investigated.

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-Aminocrotonamide, the stable enamine tautomer of 3-iminobutanamide, is a valuable and versatile chemical entity for researchers in organic synthesis and drug development. Its rich chemistry, stemming from the β-enaminone functional group, allows for its use as a key building block in the construction of complex heterocyclic systems and molecules with potential therapeutic applications, particularly in the realm of cardiovascular and central nervous system disorders. A thorough understanding of its tautomeric nature is paramount for its effective utilization in the laboratory. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for scientists working at the interface of chemistry and biology.

References

-

Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.). Retrieved February 10, 2026, from [Link]

-

3-aminocrotonamide|15846-25-0 - LookChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

3-Aminocrotononitrile - the NIST WebBook. (n.d.). Retrieved February 10, 2026, from [Link]

-

the 13 C NMR spectra data of compound 1-3 (δ, ppm) - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

3-Aminocrotononitrile - the NIST WebBook. (n.d.). Retrieved February 10, 2026, from [Link]

-

3-Aminocrotononitrile - the NIST WebBook. (n.d.). Retrieved February 10, 2026, from [Link]

-

3-Aminocrotononitrile - the NIST WebBook. (n.d.). Retrieved February 10, 2026, from [Link]

-

Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed. (2023, October 24). Retrieved February 10, 2026, from [Link]

-

Efficient synthesis of 3-aminocyclobut-2-en-1-ones: squaramide surrogates as potent VLA-4 antagonists - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis, and Anticonvulsant Activity of New Amides Derived From 3-methyl- Or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acids - PubMed. (2016, April 15). Retrieved February 10, 2026, from [Link]

-

NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors - Universidad de Granada. (n.d.). Retrieved February 10, 2026, from [Link]

-

“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

acetamide - Organic Syntheses Procedure. (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]

-

How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? (2015, March 10). Retrieved February 10, 2026, from [Link]

-

IR Absorption Table. (n.d.). Retrieved February 10, 2026, from [Link]

-

The Versatility of 3-Aminocrotononitrile in Materials Science and Organic Synthesis. (2025, December 17). Retrieved February 10, 2026, from [Link]

-

3-Aminocrotonitrile | C4H6N2 | CID 5324720 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

THREE-COMPONENT RING TRANSFORMATION USING AMMONIUM ACETATE AS A NITROGEN SOURCE. (n.d.). Retrieved February 10, 2026, from [Link]

-

Anticonvulsant action of fluzinamide (AHR-8559) on kindled amygdaloid seizures - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025, August 7). Retrieved February 10, 2026, from [Link]

-

Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls - PMC. (2024, August 24). Retrieved February 10, 2026, from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. (2020, April 8). Retrieved February 10, 2026, from [Link]

-

Ammonium acetate-mediated "on-water" synthesis of the Hantzsch 1,4-Dihydropyridines. (n.d.). Retrieved February 10, 2026, from [Link]

-

10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020, April 24). Retrieved February 10, 2026, from [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved February 10, 2026, from [Link]

Sources

- 1. 3-aminocrotonamide|15846-25-0|lookchem [lookchem.com]

- 2. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Aminobenzamide(3544-24-9) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Aminocrotononitrile [webbook.nist.gov]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticonvulsant action of fluzinamide (AHR-8559) on kindled amygdaloid seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis & Derivatization of 3-Iminobutanamide (3-Aminobut-2-enamide)

Executive Summary

3-Iminobutanamide (CAS: 14205-39-1), predominantly isolated as its stable tautomer 3-aminobut-2-enamide (also known as

This guide analyzes the structural dynamics of the molecule, details the primary industrial and laboratory synthesis pathways, and provides a validated workflow for its application in Hantzsch dihydropyridine synthesis.

Structural Dynamics: The Tautomeric Equilibrium

To manipulate this molecule effectively, researchers must understand that "3-iminobutanamide" is largely a theoretical construct in standard conditions.[1] The molecule exists in a rapid equilibrium heavily biased toward the enamine form due to

Thermodynamic Stability

-

Imine Form: The

bond is isolated from the carbonyl, lacking resonance stabilization.[1] -

Enamine Form (Z/E Isomers): The lone pair on the nitrogen donates into the

-system of the alkene, which is conjugated with the carbonyl. The (Z)-isomer is further stabilized by an intramolecular hydrogen bond between the enamine

Visualization of Tautomerism

The following diagram illustrates the equilibrium shift and the resonance stabilization that drives the formation of the enamine.

Figure 1: Tautomeric equilibrium favoring the conjugated enamine form.

Primary Synthesis Pathways

Synthesis strategies are bifurcated by scale.[1] The industrial route utilizes highly reactive diketene, while laboratory protocols prefer the safer ammonolysis of acetoacetates.

Route A: Diketene Ammonolysis (Industrial Standard)

This pathway is atom-economical and exothermic.[1] It involves the nucleophilic attack of ammonia on the lactone ring of diketene.

-

Mechanism: Ammonia attacks the carbonyl carbon of the diketene, opening the ring to form acetoacetamide, which subsequently tautomerizes or reacts further depending on conditions.

-

Reaction Equation:

-

Critical Control Parameters:

Route B: Ammonolysis of Acetoacetic Esters (Laboratory Standard)

For research applications, reacting ethyl acetoacetate with aqueous ammonia is the preferred method due to higher safety margins.[1]

-

Mechanism: Nucleophilic attack of ammonia on the ketone carbonyl (forming the imine/enamine) followed by potential amidation of the ester (though the ketone is more reactive toward Schiff base formation under specific conditions, the amide formation is the target here). Note: Direct conversion to the amide often requires forcing conditions or specific catalysts to prevent stopping at the

-aminocrotonate ester. -

Refined Protocol: Direct amination of acetoacetamide is often more direct.[1] Acetoacetamide is treated with anhydrous ammonia or ammonium salts.[1]

Comparative Workflow Diagram

Figure 2: Comparison of industrial (Diketene) and laboratory (Acetoacetate) synthesis routes.

Detailed Experimental Protocol (Laboratory Scale)

Objective: Synthesis of 3-aminobut-2-enamide from Ethyl Acetoacetate and Ammonium Hydroxide.

Note: This protocol actually targets the

Precursor: Acetoacetamide (commercially available or synthesized from diketene).[1]

Materials

-

Acetoacetamide (10.1 g, 100 mmol)[1]

-

Ammonium Acetate (catalyst/source) or Ammonia gas[1]

-

Apparatus: 3-neck round bottom flask, reflux condenser, gas inlet tube.[1]

Step-by-Step Methodology

-

Solvation: Dissolve 10.1 g of acetoacetamide in 50 mL of anhydrous methanol in a 3-neck flask.

-

Saturation: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Why: Low temperature favors the kinetic addition of ammonia to the ketone carbonyl over the amide hydrolysis.

-

-

Equilibration: Seal the flask and allow it to stir at room temperature for 12 hours. The solution will turn yellow, indicating enamine formation.[1]

-

Concentration: Remove the solvent under reduced pressure (Rotavap) at 40°C.

-

Crystallization: The residue is a solid.[1] Recrystallize from hot ethanol/ether to yield colorless or pale yellow crystals.[1]

-

Yield Check: Expected yield is 75-85%. Melting point should be 100–101°C [1].[1][3]

Derivatization: The Hantzsch Dihydropyridine Synthesis

The most high-value application of 3-iminobutanamide is in the Hantzsch reaction to produce 1,4-dihydropyridines (1,4-DHPs), a scaffold found in calcium channel blockers like Nifedipine.

Reaction Logic

The synthesis is a multi-component condensation involving:

-

Aldehyde (e.g., Benzaldehyde)[1]

-

1,3-Dicarbonyl (e.g., Ethyl Acetoacetate)[1]

-

3-Aminobut-2-enamide (The nitrogen donor and 2-carbon fragment)

In this variant, 3-aminobut-2-enamide replaces the "Ammonia + 2nd equivalent of acetoacetate" used in the classic Hantzsch synthesis, allowing for the creation of asymmetric dihydropyridines.

Mechanism Pathway[1][2]

-

Knoevenagel Condensation: Aldehyde + Ethyl Acetoacetate

Benzylideneacetoacetate (Intermediate A).[1] -

Michael Addition: 3-Aminobut-2-enamide attacks Intermediate A.

-

Cyclization: Intramolecular condensation closes the ring.[1]

Figure 3: Asymmetric Hantzsch synthesis using 3-aminobut-2-enamide.

Analytical Characterization Data

When validating the synthesis of 3-aminobut-2-enamide, the following spectral data confirms identity and purity.

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | Chemical Shift ( | 4.3 - 4.5 ppm (s, 1H) | Vinylic proton ( |

| 1H NMR | Chemical Shift ( | 1.8 - 1.9 ppm (s, 3H) | Methyl group attached to the enamine double bond.[1] |

| IR | Wavenumber ( | 3200 - 3400 | N-H stretch .[1] Broad doublets typical of primary amines/amides.[1] |

| IR | Wavenumber ( | 1640 - 1660 | C=O stretch .[1] Lower than typical ketones due to conjugation.[1] |

| Melting Point | Temperature | 100 - 101°C | Sharp melting point indicates high purity [2].[1] |

References

-

LookChem. (n.d.).[1] 3-aminocrotonamide Properties and Synthesis. Retrieved from [Link][1][3]

-

Organic Chemistry Portal. (2024).[1] Synthesis of Dihydropyridines (Hantzsch Synthesis). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86266, 3-Aminocrotonamide. Retrieved from [Link][1]

Sources

3-Iminobutanamide: The Enamine Engine of Heterocyclic Synthesis

Topic: Discovery and History of 3-Iminobutanamide (3-Aminobut-2-enamide) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Tautomeric Architect

3-Iminobutanamide (CAS: 15846-25-0), predominantly isolated and utilized as its stable enamine tautomer 3-aminobut-2-enamide (

Its significance lies not merely in its structure but in its reactivity profile—capable of acting as a vinylogous amide, a Michael donor, and a precursor to the ubiquitous 1,4-dihydropyridine (DHP) pharmacophore. This guide explores the historical genesis, synthetic evolution, and mechanistic causality of this essential building block.

Historical Genesis: From Hantzsch to Industrial Enamines

The Hantzsch Era (1882)

The history of 3-iminobutanamide is inextricably linked to the discovery of the Hantzsch Dihydropyridine Synthesis by Arthur Hantzsch in 1882. Hantzsch’s original work utilized ethyl acetoacetate, aldehyde, and ammonia to synthesize symmetrically substituted 1,4-dihydropyridines.

While Hantzsch did not isolate 3-iminobutanamide initially, he postulated the formation of an intermediate "crotonic acid ester" species. It was later understood that the reaction proceeds through two key intermediates formed in situ:

-

The Knoevenagel Product: Arylidene acetoacetate.

-

The Enamine:

-aminocrotonate (or amide).

The specific isolation and characterization of the amide variant (3-aminobut-2-enamide) gained prominence with the rise of diketene chemistry in the early 20th century, allowing for the direct synthesis of acetoacetamide derivatives without the need for ester ammonolysis.

The Rise of Calcium Channel Blockers (1970s)

The pharmaceutical renaissance of this scaffold occurred in the 1970s with the development of DHP calcium channel blockers (e.g., Nifedipine). While first-generation drugs were esters, the need for improved solubility and metabolic stability led medicinal chemists to explore carboxamide functionalities at the 3- and 5-positions, elevating the status of 3-iminobutanamide from a transient intermediate to a strategic starting material.

Chemical Identity & Tautomeric Equilibrium

To work effectively with this molecule, one must understand its "chameleon" nature. It exists in a tautomeric equilibrium, heavily favoring the enamine form due to conjugation with the carbonyl group.

-

Imine Form (3-Iminobutanamide):

-

Role: Reactive electrophile (rarely observed).

-

-

Enamine Form (3-Aminobut-2-enamide):

-

Role: Stable 1,3-binucleophile; the commercial solid form.

-

Key Properties (CAS 15846-25-0)

| Property | Value | Context |

| Molecular Weight | 100.12 g/mol | Low MW fragment for Fragment-Based Drug Design (FBDD). |

| Melting Point | 98–100 °C | Distinct crystalline solid; purity indicator. |

| Solubility | Water, Ethanol, DMSO | High polarity due to primary amide/amine. |

| Stability | Heat Sensitive | Prone to self-condensation (polymerization) if stored improperly. |

Synthetic Pathways: Causality and Control

Method A: The Industrial Diketene Route (Preferred)

The most atom-economic route utilizes diketene , a highly reactive ketene dimer. This method avoids the production of alcohol byproducts associated with ester ammonolysis.

Mechanism: Nucleophilic attack of ammonia on the acyl carbon of diketene opens the ring to form acetoacetamide, which subsequently tautomerizes/aminates.

Figure 1: Industrial synthesis of 3-aminobut-2-enamide via diketene ring opening.

Method B: Ammonolysis of Acetoacetate Esters (Laboratory)

For laboratories lacking diketene handling facilities, reacting ethyl acetoacetate with aqueous ammonia is standard.

-

Drawback: Slower kinetics and requires removal of ethanol.

-

Optimization: Use of ammonium acetate (

) often improves yields by buffering the pH, preventing side reactions.

Mechanistic Role: The Hantzsch Protocol

The utility of 3-iminobutanamide is best exemplified in the Hantzsch Dihydropyridine Synthesis . It acts as the "enamine component," reacting with an arylidene intermediate (formed from an aldehyde and a 1,3-dicarbonyl).

The Self-Validating Mechanism

In a drug development context, understanding this mechanism allows for "rational design." If the reaction fails, one can diagnose the bottleneck:

-

Failure to form Enamine: Check ammonia source/pH.

-

Failure to Condense: Steric hindrance on the aldehyde.

-

Oxidation: Dihydropyridines oxidize to pyridines; keep reaction under inert atmosphere if the DHP is the target.

Figure 2: The convergent Hantzsch synthesis pathway utilizing 3-aminobut-2-enamide.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobut-2-enamide (Laboratory Scale)

This protocol avoids liquid diketene for safety, utilizing the acetoacetamide route.

Reagents:

-

Acetoacetamide (10.1 g, 100 mmol)

-

Ammonium Acetate (1.5 eq)

-

Methanol (50 mL)

Procedure:

-

Dissolution: Dissolve acetoacetamide in methanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add ammonium acetate. The slight acidity of the salt catalyzes the enamine formation.

-

Reflux: Heat to reflux (65 °C) for 3–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1; stain with Ninhydrin—enamine turns purple/brown).

-

Concentration: Remove solvent under reduced pressure.

-

Crystallization: Recrystallize the residue from hot ethanol/ether to yield white/off-white crystals.

-

Validation: Verify Melting Point (98–100 °C) and IR (characteristic

doublets at 3400/3300

Protocol 2: Hantzsch Synthesis of a Dihydropyridine-3-carboxamide

Target: Synthesis of a hybrid DHP scaffold for calcium channel screening.

Reagents:

-

Benzaldehyde (10 mmol)

-

Ethyl Acetoacetate (10 mmol)

-

3-Aminobut-2-enamide (10 mmol)

-

Ethanol (20 mL)

Procedure:

-

Mixing: Combine benzaldehyde and ethyl acetoacetate in ethanol. Stir for 15 mins to initiate Knoevenagel condensation (often requires a drop of piperidine).

-

Addition: Add 3-aminobut-2-enamide directly as a solid.

-

Reflux: Reflux for 6–8 hours. The solution typically turns yellow.

-

Precipitation: Cool to room temperature and then to 0 °C. The DHP product often precipitates.

-

Filtration: Filter the solid, wash with cold ethanol.

-

Yield: Typical yields range from 60–85%.

Pharmaceutical Applications & Future Outlook

While classical drugs like Nifedipine are diesters, the mono-amide variants derived from 3-iminobutanamide are gaining traction in oncology and multidrug resistance (MDR) research.

-

MDR Reversal: Dihydropyridines with carboxamide groups have shown higher efficacy in reversing P-glycoprotein-mediated drug resistance compared to their ester counterparts.

-

Kinase Inhibition: The 3-aminobut-2-enamide motif is used to synthesize 3-amino-2(1H)-pyridones , which are isosteres of the kinase inhibitor scaffold found in drugs like Ibrutinib precursors.

-

Green Chemistry: Recent "One-Pot" multicomponent reactions (MCRs) use water as a solvent and 3-aminobut-2-enamide to generate libraries of heterocycles with high atom economy, aligning with the 12 Principles of Green Chemistry.

References

-

Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Annalen der Chemie, 215(1), 1–82. Link

-

Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. Link

-

Bossert, F., & Vater, W. (1975). "Dihydropyridines, a new group of strong calcium antagonists." Naturwissenschaften, 62, 574. Link

-

Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological status." Drug Discovery Today, 14(21-22), 1058-1066. Link

-

FDA Orange Book. (2024). "Approved Drug Products with Therapeutic Equivalence Evaluations." (Search: Nifedipine, Amlodipine).[1] Link

-

PubChem. (2024). "Compound Summary: 3-Aminobut-2-enamide (CAS 15846-25-0)."[2][3][4][5][6] Link

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Butenamide, 3-amino- | SIELC Technologies [sielc.com]

- 3. veeprho.com [veeprho.com]

- 4. 15846-25-0|3-Aminobut-2-enamide|BLD Pharm [bldpharm.com]

- 5. 3-AMINOBUT-2-ENAMIDE | CAS#:15846-25-0 | Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Research Applications of 3-Iminobutanamide: A Versatile Synthon for Innovation

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the multifaceted research applications of 3-iminobutanamide. This seemingly simple molecule harbors a unique chemical architecture that makes it a powerful tool in synthetic chemistry, with significant implications for medicinal chemistry and materials science. This document will provide a comprehensive overview of its core properties, established and potential applications, and detailed experimental protocols to facilitate its use in the laboratory.

Molecular Architecture and Tautomeric Landscape: The Basis of Reactivity

3-Iminobutanamide, also known as β-aminocrotonamide, is a fascinating molecule characterized by the presence of both an imine and an amide functional group. However, its reactivity is primarily governed by its existence in a tautomeric equilibrium with its enamine form, (Z)-3-aminobut-2-enamide.[1] Imines with α-hydrogens are in equilibrium with their enamine tautomers, a phenomenon analogous to keto-enol tautomerism but with enhanced reactivity.[2] For 3-iminobutanamide, the enamine tautomer is generally the more stable and predominant form.[] This equilibrium is crucial as it endows the molecule with the nucleophilic character of an enamine, making it a versatile building block in organic synthesis.[4][5]

Key Structural and Reactivity Insights:

-

Nucleophilic Character: The enamine tautomer possesses a nucleophilic α-carbon, enabling it to react with a variety of electrophiles in reactions such as alkylations and Michael additions.[4][5][6]

-

Bifunctionality: The presence of both the enamine and amide functionalities allows for sequential reactions and the construction of complex heterocyclic systems.

-

Hydrogen Bonding: The amide and imine/enamine groups can participate in hydrogen bonding, influencing its physical properties and interactions with biological targets.

Caption: Proposed workflow for the Biginelli-type synthesis of DHPMs. [7][8] Protocol: Synthesis of a Model Dihydropyrimidinone Derivative

-

Reaction Setup: In a 50 mL round-bottom flask, combine 3-iminobutanamide (10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 10 mmol), and urea (15 mmol).

-

Solvent and Catalyst: Add 20 mL of ethanol to the flask, followed by a catalytic amount of a Brønsted acid (e.g., 5-10 mol% of HCl) or a Lewis acid.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion (typically 4-8 hours), allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Excess Urea: An excess of urea is often used to drive the equilibrium towards product formation.

-

Acid Catalyst: The catalyst is essential for the formation of the N-acyliminium ion intermediate, which is the key electrophile in the reaction. [7]* Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Synthesis of Substituted Pyridines and Pyrimidines

3-Iminobutanamide and its parent compound, 3-oxobutanamide, are valuable precursors for the synthesis of various substituted pyridines and pyrimidines. [9][10][11]These heterocyclic cores are present in a vast number of pharmaceuticals. [12] General Synthetic Strategies:

| Heterocycle | Co-reactant(s) | General Reaction Type |

| Pyridines | Malononitrile, α,β-unsaturated compounds | Condensation/Cyclization [9][10] |

| Pyrimidines | Amidines, Guanidines | [3+3] Cycloaddition [13] |

| Fused Pyrimidines | Arylidenemalononitriles, Isothiocyanates | Cyclocondensation [10] |

These reactions leverage the nucleophilicity of the enamine and the electrophilicity of the amide carbonyl (or a derivative thereof) to construct the heterocyclic ring. The specific reaction conditions and co-reactants can be varied to achieve a wide diversity of substitution patterns on the final heterocyclic product.

Potential as Enzyme Inhibitors and Receptor Modulators

The amide functionality is a common feature in many enzyme inhibitors and receptor ligands, as it can act as both a hydrogen bond donor and acceptor. Derivatives of 3-iminobutanamide, particularly the heterocyclic products, present a rich scaffold for the design of novel bioactive molecules. The diverse substitution patterns that can be introduced allow for fine-tuning of the steric and electronic properties to optimize binding to a biological target.

Applications in Materials Science

The presence of reactive functional groups in 3-iminobutanamide also opens up possibilities for its use in materials science, particularly in the synthesis of functional polymers.

Monomer for Polyamide and Poly(enamine) Synthesis

The bifunctional nature of 3-iminobutanamide allows it to act as a monomer in polymerization reactions. For example, it can potentially react with diacyl chlorides or diisocyanates to form polyamides. [14]The enamine functionality can also be incorporated into polymer backbones, leading to poly(enamine)s, which are of interest for their electronic properties and as precursors to other polymers. [14] Experimental Workflow: Conceptual Polymerization of 3-Iminobutanamide

Caption: Conceptual workflow for the synthesis of functional polymers.

Functionalization of Pre-existing Polymers

The amine group of the enamine tautomer can be used to functionalize existing polymers that contain electrophilic groups (e.g., polymers with acid chloride or isocyanate side chains). [1][]This post-polymerization modification strategy allows for the introduction of the unique properties of the 3-iminobutanamide moiety onto a variety of polymer backbones. Amine-functionalized polymers are used in a wide range of applications, including CO2 capture and as supports for catalysts. [2]

Future Research Directions

The full potential of 3-iminobutanamide is yet to be realized. Future research in the following areas is likely to yield exciting new discoveries:

-

Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral heterocyclic compounds from 3-iminobutanamide is a significant area for exploration, with major implications for the development of new drugs.

-

Multicomponent Reactions: The design of novel multicomponent reactions involving 3-iminobutanamide could provide rapid access to complex and diverse molecular scaffolds for high-throughput screening.

-

Bio-based Polymers: Investigating the incorporation of 3-iminobutanamide into bio-based and biodegradable polymers could lead to the development of new sustainable materials. [1]

Conclusion

3-Iminobutanamide is a highly versatile and reactive molecule with significant potential in both medicinal chemistry and materials science. Its unique tautomeric nature and bifunctionality make it an ideal building block for the synthesis of a wide array of valuable compounds. This guide has provided a comprehensive overview of its properties and applications, along with practical experimental guidance. It is our hope that this will stimulate further research into this promising synthon and unlock new avenues for scientific innovation.

References

-

Zhao, S. et al. (2022). Biochar assisted cellulose anaerobic digestion under the inhibition of dodecyl dimethyl benzyl ammonium chloride: Dose-response kinetic assays, performance variation, potential promotion mechanisms. Journal of Environmental Management, 312, 114934. [Link]

-

Caillol, S. (2020). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 120(18), 10234–10299. [Link]

-

PubChem. (Z)-3-aminobut-2-enamide;ethane. National Center for Biotechnology Information. [Link]

-

Hagnauer, G. L., & Koul, A. (1971). Polyamide synthesis via enamines. Journal of Polymer Science Part A-1: Polymer Chemistry, 9(5), 1331-1342. [Link]

-

Su, W., & Zhuang, W. (2019). Researchers Reveal Difference Between Enamines and Tautomerizable Imines in Oxidation Reaction with TEMPO. Chinese Academy of Sciences. [Link]

-

Ali, I., & Al-Othman, Z. A. (2022). Amine-functionalized porous organic polymers for carbon dioxide capture. Materials Chemistry Frontiers, 6(13), 1686-1710. [Link]

-

Al-Naggar, A. A. (2021). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. ResearchGate. [Link]

-

Mostafa, M. S. (2014). 3-Iminobutanenitrile as building block for the synthesis of substituted pyrazolo[1,5-a]pyrimidines with antitumor and antioxidant activities. ResearchGate. [Link]

-

Slideshare. (2016). Use of enamines in synthesis-group 5.pptx. [Link]

-

Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

-

Asif, M. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 18(9), 1937-1946. [Link]

-

Tumulty, J. W., & Sahn, J. J. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. [Link]

-

Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

-

Al-Omran, F., & El-Khair, A. A. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. [Link]

-

Wikipedia. (2023). Biginelli reaction. [Link]

-

Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]

-

de la Torre, F. J. R., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 794. [Link]

-

Making Molecules. (2024). Enamines. [Link]

-

Kumar, A., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(51), 29659-29664. [Link]

-

Chemistry LibreTexts. (2023). Enamine Reactions. [Link]

-

Kandeel, M. M., et al. (2009). Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (2022). Enamine synthesis by amination. [Link]

-

Kushwaha, N., et al. (2011). Synthesis of some amide derivatives and their biological activity. ResearchGate. [Link]

-

Wang, Z., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Molecules, 15(12), 8939–8948. [Link]

-

S. V., et al. (2006). Synthesis and biological activity of amide derivatives of nimbolide. Bioorganic & Medicinal Chemistry Letters, 16(16), 4391-4394. [Link]

-

Deshmukh, M. B., et al. (2014). Chemistry Synthesis and Characterization of Different Amides Via Biginelli. Worldwide Journals. [Link]

-

Hirabayashi, T., et al. (2010). Anionic Polymerization of N,N-dialkyl-2-methylenebut-3-enamide: Effect of Alkyl Substituents on Polymerization Behavior. Journal of Polymer Science Part A: Polymer Chemistry, 48(17), 3714-3721. [Link]

-

Celin, L., et al. (2008). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synthesis, 2008(19), 3125-3130. [Link]

-

Hatanaka, M., et al. (2021). Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. Heterocycles, 103(2), 893. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]

- 4. Use of enamines in synthesis-group 5.pptx [slideshare.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 3-Iminobutanamide in Different Solvents

Foreword: Navigating the Landscape of a Promising but Under-Characterized Molecule

To our fellow researchers, scientists, and drug development professionals, this guide is presented as a foundational resource for understanding the critical physicochemical properties of 3-iminobutanamide. It is important to acknowledge from the outset that publicly available, peer-reviewed data specifically detailing the solubility and stability of 3-iminobutanamide is scarce. Consequently, this document has been meticulously compiled by leveraging established principles of organic chemistry, extensive data on its keto tautomer, 3-oxobutanamide (also known as acetoacetamide), and widely accepted methodologies within the pharmaceutical sciences.

Our approach is grounded in providing a robust theoretical framework and practical, field-proven experimental protocols. This allows for the accurate determination of 3-iminobutanamide's behavior in various solvent systems, a crucial step in any drug development pipeline. The insights and procedures detailed herein are designed to be a self-validating system, empowering you to generate the precise data required for your research and development endeavors.

Introduction to 3-Iminobutanamide: A Molecule of Interest

3-Iminobutanamide is a fascinating small molecule characterized by the presence of both an imine and an amide functional group. This unique structural arrangement suggests a rich chemical reactivity and the potential for diverse applications in medicinal chemistry and organic synthesis. However, the very features that make it intriguing also present challenges in terms of its stability. The presence of the imine functionality, in particular, suggests a susceptibility to hydrolysis, a critical consideration for formulation, storage, and in vivo applications.

A key characteristic of 3-iminobutanamide is its tautomeric relationship with 3-oxobutanamide. This equilibrium, illustrated below, will significantly influence its observed physicochemical properties, including solubility and stability. For the purpose of this guide, we will consider both tautomers and their potential impact on experimental outcomes.

Caption: Tautomeric equilibrium between 3-iminobutanamide and 3-oxobutanamide.

This guide will provide a comprehensive exploration of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols to empower researchers in their work.

Solubility Profile of 3-Iminobutanamide

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from route of administration to bioavailability.[1] The dual functionality of 3-iminobutanamide, featuring a polar amide group and a moderately polar imine group, suggests a nuanced solubility profile.

Theoretical Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The presence of nitrogen and oxygen atoms in 3-iminobutanamide allows for hydrogen bonding with protic solvents, while its carbon backbone provides some affinity for less polar environments.

Based on the structure and the known solubility of its keto tautomer, 3-oxobutanamide, which is soluble in water, ethanol, and ether, we can anticipate the following solubility trends for 3-iminobutanamide.[3]

Estimated Solubility in Common Solvents

The following table provides an estimated qualitative solubility of 3-iminobutanamide in a range of common laboratory solvents, categorized by their polarity. These estimations are based on the properties of structurally similar compounds and should be experimentally verified for any critical application.[4]

| Solvent | Solvent Class | Estimated Solubility | Rationale |

| Water | Protic, Polar | Soluble | The amide and imine groups can form hydrogen bonds with water molecules. The keto tautomer is known to be soluble in water.[3] |

| Methanol | Protic, Polar | Soluble | Similar to water, methanol is a protic solvent capable of hydrogen bonding. |

| Ethanol | Protic, Polar | Soluble | Ethanol's polarity and hydrogen bonding capacity should facilitate dissolution.[3] |

| Isopropanol | Protic, Polar | Moderately Soluble | The increased hydrocarbon character of isopropanol may slightly reduce solubility compared to methanol and ethanol. |

| Acetonitrile | Aprotic, Polar | Soluble | The polarity of acetonitrile should allow for favorable dipole-dipole interactions. |

| Acetone | Aprotic, Polar | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for 3-iminobutanamide. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Sparingly Soluble | The lower polarity of DCM will likely result in reduced solubility. |

| Toluene | Aprotic, Nonpolar | Insoluble | The nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of 3-iminobutanamide. |

| Hexane | Aprotic, Nonpolar | Insoluble | Similar to toluene, hexane is a nonpolar solvent and is not expected to dissolve 3-iminobutanamide. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust and widely accepted approach in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of 3-iminobutanamide in a selection of solvents at a controlled temperature.

Materials:

-

3-Iminobutanamide (ensure purity is characterized)

-

Selected solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-iminobutanamide to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solids.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of 3-iminobutanamide.

-

Prepare a calibration curve using standard solutions of 3-iminobutanamide of known concentrations.

-

Calculate the solubility of 3-iminobutanamide in each solvent based on the concentration of the saturated solution.

-

Caption: Experimental workflow for determining the solubility of 3-iminobutanamide.

Stability Profile of 3-Iminobutanamide

Understanding the stability of 3-iminobutanamide is paramount for its successful development as a therapeutic agent or chemical intermediate. Forced degradation studies are a critical component of this understanding, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[5][6]

Theoretical Considerations of Stability

The chemical structure of 3-iminobutanamide contains two key functional groups that will dictate its stability: the amide and the imine.

-

Amide Group: Amides are generally stable functional groups due to resonance stabilization.[7] However, they can undergo hydrolysis under strong acidic or basic conditions, typically requiring elevated temperatures.[8][9]

-

Imine Group: Imines are generally less stable than amides and are particularly susceptible to hydrolysis, which cleaves the carbon-nitrogen double bond to yield a carbonyl compound and an amine.[7] This reaction is often catalyzed by acid or base.

Given these functionalities, the primary anticipated degradation pathway for 3-iminobutanamide is hydrolysis of the imine group to form 3-oxobutanamide and ammonia. Further degradation of the resulting 3-oxobutanamide under harsh conditions could also occur.

Forced Degradation Studies: A Practical Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[10] The goal is to generate potential degradation products and identify the degradation pathways.[11]

3.2.1 General Protocol for Forced Degradation Studies

Objective: To investigate the stability of 3-iminobutanamide under various stress conditions and to identify its primary degradation products.

Materials:

-

3-Iminobutanamide

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

A suitable solvent in which 3-iminobutanamide is soluble and stable (e.g., acetonitrile, water)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

A stock solution of 3-iminobutanamide is prepared in a suitable solvent. Aliquots of this stock solution are then subjected to the following stress conditions:

-

Acidic Hydrolysis: Mix with an equal volume of HCl solution and heat (e.g., at 60-80 °C) for a defined period.

-

Basic Hydrolysis: Mix with an equal volume of NaOH solution and heat (e.g., at 60-80 °C) for a defined period.

-

Oxidative Degradation: Mix with an equal volume of H₂O₂ solution and keep at room temperature or heat for a defined period.

-

Thermal Degradation: Heat the solid compound or a solution of the compound in a temperature-controlled oven (e.g., at 80-100 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound or a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

At appropriate time points, samples are withdrawn, neutralized if necessary, and diluted for analysis by a stability-indicating analytical method. A control sample (unstressed) should be analyzed alongside the stressed samples.

Caption: Workflow for forced degradation studies of 3-iminobutanamide.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients.[12] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[4][13]

Key attributes of a stability-indicating HPLC method:

-

Specificity: The ability to resolve the peak of the active ingredient from the peaks of all potential degradation products.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Example HPLC Method Parameters (to be optimized for 3-iminobutanamide):

| Parameter | Typical Starting Conditions |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by UV scan of the analyte) or MS |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-40 °C |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of 3-iminobutanamide. While direct experimental data for this specific molecule is limited, the principles and protocols outlined here, based on its chemical structure and the known properties of its tautomer, 3-oxobutanamide, offer a robust starting point for any research or development program.

The successful application of the methodologies described will enable the generation of critical data to support formulation development, define appropriate storage conditions, and ensure the quality and safety of any product containing 3-iminobutanamide. Further research to definitively characterize the physicochemical properties and degradation pathways of 3-iminobutanamide is strongly encouraged and will be a valuable contribution to the scientific community.

References

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-39.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- Jain, R., & Gupta, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-10.

- Kamboj, P., & Singh, S. (2013). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 3(4), 189-197.

-

CD Formulation. (n.d.). Forced Degradation Studies. Retrieved from [Link]

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

-

ChemBK. (n.d.). 3-Oxobutanamide. Retrieved from [Link]

-

Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Oxobutanamide. Retrieved from [Link]

- Shao, Y. Y., et al. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 625-631.

-

Fiveable. (n.d.). Amides. Retrieved from [Link]

-

FDA. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structure‐stability correlations for imine formation in aqueous solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 15). 21.7: Hydrolysis of Amides. Retrieved from [Link]

-

YouTube. (2012, April 5). 29. Imines and Enamines. Oxidation and Reduction. Retrieved from [Link]

-

European Medicines Agency. (2022, July 21). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Retrieved from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

Pharmaceutical Updates. (2021, November 19). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2004, April). Chapter 7: Analytical Methods. Retrieved from [Link]

-

European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

YouTube. (2014, January 2). Chemistry Vignettes: Amide hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

-

FDA. (1998, May 27). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

- Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

-

PubMed. (2016). Modeling photodegradation kinetics of three systemic neonicotinoids-dinotefuran, imidacloprid, and thiamethoxam-in aqueous and soil environment. Retrieved from [Link]

-

PubMed Central. (2026, January 1). Oxidation of polysorbates – An underestimated degradation pathway?. Retrieved from [Link]

-

Constructor University Library. (n.d.). Thermal Degradation of Food Proteins. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Retrieved from [Link]

- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

ResearchGate. (2024, November 5). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement and correlation of solubility of pronamide in five organic solvents at (278.15 to 323.15) K. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. Retrieved from [Link]

Sources

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. env.go.jp [env.go.jp]

- 6. 3-Oxobutanamide (Acetylacetamide) | CymitQuimica [cymitquimica.com]

- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. 5977-14-0|3-Oxobutanamide|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimization of GC-MS Analysis for 3-Iminobutanamide

Overcoming Tautomeric Instability via Silylation

Abstract

The analysis of 3-iminobutanamide (CAS: 154-53-0, often referenced as its tautomer 3-aminocrotonamide ) presents a unique challenge in gas chromatography due to its high polarity, low volatility, and rapid tautomeric equilibrium between imine and enamine forms. Direct injection often results in thermal degradation, peak tailing, and non-reproducible quantification. This application note details a robust protocol utilizing Two-Step Derivatization with BSTFA/TMCS . By "locking" the labile protons with trimethylsilyl (TMS) groups, we achieve a stable, volatile analyte suitable for high-sensitivity GC-MS quantification.

Introduction & Chemical Context

To successfully analyze 3-iminobutanamide, one must understand its dynamic behavior in solution and the gas phase. The molecule exists in a tautomeric equilibrium:[1]

-

Imine Form (Keto-like): 3-iminobutanamide

-

Enamine Form (Enol-like): 3-aminobut-2-enamide (Thermodynamically favored in many solvents)

Under standard GC inlet temperatures (

This protocol utilizes Silylation , replacing active protic hydrogens (

Tautomerism & Derivatization Logic (Graphviz)

Figure 1: The tautomeric equilibrium favors the enamine form. Silylation targets active hydrogens, converging both forms into a stable TMS derivative.

Experimental Protocol

3.1. Reagents & Standards

-

Target Standard: 3-Aminocrotonamide (Sigma-Aldrich/Merck, >97%).

-

Derivatization Reagent: BSTFA (

-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[3]-

Note: TMCS acts as a catalyst to silylate sterically hindered amines.

-

-

Solvent: Anhydrous Pyridine (Acid scavenger and catalyst).

-

Internal Standard (ISTD): Phenanthrene-d10 or Naphthalene-d8 (Non-reactive, mid-eluting).

3.2. Sample Preparation Workflow

Safety: Perform all steps in a fume hood. Silylation reagents are moisture-sensitive.

-

Extraction/Solubilization: Dissolve 1 mg of sample in 1 mL of Anhydrous Pyridine .

-

Why Pyridine? It scavenges the HCl byproduct formed by TMCS, preventing acid-catalyzed degradation of the enamine.

-

-

Addition of Reagent: Add 100 µL of BSTFA + 1% TMCS to 100 µL of the sample solution in a crimp-cap GC vial.

-

Incubation: Cap tightly and heat at

for 30 minutes .-

Critical Step: Amides are difficult to silylate. Heat is required to drive the reaction to completion (Bis-TMS formation).

-

-

Cooling & Dilution: Cool to room temperature. If necessary, dilute with anhydrous isooctane or hexane to match the sensitivity range of the MS.

-

Injection: Inject immediately. TMS-amides are hydrolytically unstable; analyze within 24 hours.

3.3. GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for TMS derivatives. |

| Inlet Temp | High enough to volatilize, but minimized to prevent thermal cracking. | |

| Injection Mode | Split (10:1) or Splitless | Split for high conc; Splitless (1 min purge) for trace analysis. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |

| Oven Program | Slow ramp not required; analyte elutes mid-range (~140-180°C). | |

| Transfer Line | Prevents condensation of high-boiling silylated byproducts. | |

| Ion Source | EI ( | Standard electron ionization. |

| Scan Range | Covers molecular ion and silylation fragments. |

Data Analysis & Interpretation

4.1. Identification of the Derivative

The silylation of 3-aminocrotonamide (MW 100.12) typically results in a Bis-TMS derivative .

-

Reaction:

-

Theoretical MW:

4.2. Key Diagnostic Ions (Mass Spectrum)

The mass spectrum will be dominated by silicon-stabilized fragmentation.

| m/z (Ion) | Fragment Identity | Diagnostic Value |

| 244 | Confirms the Bis-TMS derivative. Usually distinct but not the base peak. | |

| 229 | Loss of methyl group ( | |

| 147 | "Pentamethyldisiloxanyl" ion. Indicates two TMS groups are present, often on adjacent heteroatoms. | |

| 73 | The trimethylsilyl cation. Base peak in many TMS spectra. | |

| 75 | Rearrangement product typical of TMS-ethers/amides. |

4.3. Analytical Logic Flow (Graphviz)

Figure 2: Decision tree for validating the detection of the silylated target.

Troubleshooting & Pitfalls

-

Missing Molecular Ion (

):-

Cause: Inlet temperature too high or moisture in the system.

-

Fix: Lower inlet to

; ensure pyridine is strictly anhydrous (store over KOH pellets or molecular sieves).

-

-

Multiple Peaks for One Analyte:

-

Cause: Incomplete derivatization (Mono-TMS vs. Bis-TMS mixture).

-

Fix: Increase reaction time to 60 mins or temperature to

. Ensure excess BSTFA is used (at least 50:1 molar excess).

-

-

Column Bleed Interferences:

-

Cause: Excess silylation reagent damaging the stationary phase.

-

Fix: Although not always necessary, evaporating the reaction mixture under nitrogen and reconstituting in pure hexane can save column life, though volatile derivatives might be lost.

-

References

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.

-

Schummer, C., et al. (2009).[4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

-

NIST Chemistry WebBook. 3-Aminocrotononitrile (Structural Analog for Fragmentation Patterns). National Institute of Standards and Technology.[5][6][7][8][9]

-

Sigma-Aldrich. Derivatization Reagents for Selective Response in GC/MS. Technical Bulletin.

Sources

- 1. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. 3-Aminocrotononitrile [webbook.nist.gov]

- 7. pomics.com [pomics.com]

- 8. 3-Aminocrotononitrile [webbook.nist.gov]

- 9. 3-Aminocrotononitrile [webbook.nist.gov]

Introduction: The 3-Oxobutanamide Scaffold as a Privileged Motif

An In-Depth Technical Guide to the Application of the 3-Oxobutanamide Scaffold in Medicinal Chemistry

A Note on Tautomerism: From 3-Iminobutanamide to 3-Oxobutanamide

The query for "3-iminobutanamide" points to a molecule that exists in equilibrium with its more stable and synthetically versatile tautomer, 3-oxobutanamide (commonly known as acetoacetamide). In solution and for synthetic applications, the keto-form predominates and serves as the primary reactive species. This guide will, therefore, focus on the 3-oxobutanamide scaffold, a cornerstone building block in medicinal chemistry, to provide a comprehensive and practical resource for researchers. The principles and applications discussed herein are directly relevant to the chemical space occupied by its imino tautomer.

In the landscape of drug discovery, certain molecular frameworks, termed "privileged scaffolds," appear repeatedly in the structures of bioactive compounds. The β-keto amide unit, exemplified by 3-oxobutanamide, is one such scaffold. Its value lies not in its intrinsic biological activity, but in its remarkable synthetic versatility. The juxtaposition of an active methylene group between two carbonyl functionalities provides a rich hub of reactivity, enabling its use as a linchpin in the construction of a diverse array of complex heterocyclic systems.

This guide provides an in-depth exploration of the 3-oxobutanamide scaffold, detailing its synthesis, its application in the construction of medicinally relevant heterocycles, and the underlying chemical principles that make it an indispensable tool for drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is critical for its effective use in synthesis. 3-Oxobutanamide is a relatively simple molecule, but its characteristics dictate storage and handling protocols.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | [2] |

| CAS Number | 5977-14-0 | [2] |

| Appearance | Colorless needle-like crystals or solid | [3] |

| Melting Point | 53-56 °C | [3] |

| Solubility | Soluble in water, ethanol, and ether | [3] |

| Stability | Unstable on long-term storage; sensitive to heat and metals (iron). Often supplied as a stabilized aqueous solution. | [3] |

Handling Advisory: Due to its potential for degradation, it is advisable to use 3-oxobutanamide promptly after purchase or to use its more stable N-substituted derivatives. For synthetic reactions, ensure equipment is clean and free of metal contaminants that could cause discoloration or decomposition.[3]

Core Applications: Synthesis of Bioactive Heterocycles

The primary utility of the 3-oxobutanamide scaffold is its role as a precursor in multi-component reactions (MCRs) and cyclocondensation reactions to form heterocyclic rings, which are foundational structures in many approved drugs.[4] Below are detailed protocols for two of the most powerful and widely used reactions in medicinal chemistry that leverage this scaffold.

Application Protocol 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR for the creation of dihydropyridines (DHPs) and pyridines.[5] The 1,4-DHP core is famously found in a class of blockbuster drugs known as calcium channel blockers, including amlodipine and nifedipine.[6] This protocol details the synthesis of a 1,4-dihydropyridine derivative, a key step toward medicinally active pyridines.

Causality Behind Experimental Choices:

-

Multi-component Reaction: This approach offers high atom economy and procedural simplicity, allowing for the rapid construction of molecular complexity from simple, commercially available starting materials.[6]

-

Ethanol as Solvent: Ethanol is a common choice as it effectively dissolves the reactants and the ammonium acetate catalyst, while also being relatively benign and easy to remove.

-

Ammonium Acetate: This serves as the nitrogen donor for the pyridine ring and the acetate acts as a mild acid-base catalyst to facilitate the condensation steps.[7]

-

Reflux Conditions: Heating is necessary to overcome the activation energy for the multiple condensation and cyclization steps involved in the reaction mechanism.

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine an aromatic aldehyde (10 mmol, 1.0 eq), N-substituted 3-oxobutanamide (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and ammonium acetate (12 mmol, 1.2 eq).

-

Solvent Addition: Add absolute ethanol (30-40 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Product Collection: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove any residual ammonium acetate.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, typically ethanol or an ethanol/water mixture, to yield the pure 1,4-dihydropyridine derivative.

Application Protocol 2: Biginelli Reaction

First reported in 1891, the Biginelli reaction is a powerful one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-dicarbonyl compound, an aldehyde, and urea.[8] DHPMs exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antihypertensive properties.[9]

Causality Behind Experimental Choices:

-

Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid activates the aldehyde carbonyl for nucleophilic attack by urea and facilitates the dehydration steps.[8]

-

Urea/Thiourea: These serve as the N-C-N component required to form the pyrimidine ring. The choice between urea and thiourea allows for the synthesis of corresponding oxo- or thio-analogs, expanding molecular diversity.

-

One-Pot Synthesis: Like the Hantzsch reaction, this MCR is highly efficient and aligns with the principles of green chemistry by reducing waste and simplifying procedures.[10]

Experimental Protocol: Synthesis of a Dihydropyrimidinone (DHPM)

-

Reactant Preparation: To a 100 mL round-bottom flask, add the N-substituted 3-oxobutanamide (10 mmol, 1.0 eq), an aromatic aldehyde (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).

-